1-(3-Dimethylaminopropyl)piperazine

Lipophilicity Drug Design Membrane Permeability

1-(3-Dimethylaminopropyl)piperazine (CAS 877-96-3), also known as N,N-dimethyl-3-(piperazin-1-yl)propan-1-amine, is a tertiary amine characterized by a piperazine ring linked to a dimethylamino group via a three-carbon propyl chain. It is a pale yellow, air-sensitive liquid with a molecular formula of C₉H₂₁N₃ and a molecular weight of 171.29 g/mol.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 877-96-3
Cat. No. B1273179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Dimethylaminopropyl)piperazine
CAS877-96-3
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCN(C)CCCN1CCNCC1
InChIInChI=1S/C9H21N3/c1-11(2)6-3-7-12-8-4-10-5-9-12/h10H,3-9H2,1-2H3
InChIKeyYJRGRZJKGMBHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Dimethylaminopropyl)piperazine (CAS 877-96-3) Procurement Guide: Properties, Identifiers, and Baseline Specifications for Sourcing


1-(3-Dimethylaminopropyl)piperazine (CAS 877-96-3), also known as N,N-dimethyl-3-(piperazin-1-yl)propan-1-amine, is a tertiary amine characterized by a piperazine ring linked to a dimethylamino group via a three-carbon propyl chain . It is a pale yellow, air-sensitive liquid with a molecular formula of C₉H₂₁N₃ and a molecular weight of 171.29 g/mol [1]. The compound features a calculated pKa of 9.67±0.28, a logP of 0.11, and a boiling point of 77 °C [2]. These physicochemical parameters define its baseline behavior in both synthetic and biological contexts, making it a distinct entity within the broader class of substituted piperazines and polyamines.

Why Direct Substitution of 1-(3-Dimethylaminopropyl)piperazine with Other Polyamines or Piperazines Fails: A Caution for Procurement and R&D


1-(3-Dimethylaminopropyl)piperazine is not a generic, interchangeable polyamine. Its specific combination of a piperazine ring and a terminal tertiary amine creates a unique profile of basicity (pKa ~9.67), lipophilicity (LogP 0.11), and hydrogen-bonding capacity . Unlike primary amine-terminated analogs like 1-(3-aminopropyl)piperazine (pKa ~10.39, LogP -0.59) , its dimethylamino group eliminates reactive N-H bonds, thereby preventing primary amine side-reactions in formulations . Compared to acyclic polyamines like diethylenetriamine (DETA), which exhibits multiple pKa values and a much broader reactivity profile, 1-(3-dimethylaminopropyl)piperazine offers a more predictable, single-pKa basic site . Furthermore, its genotoxicity profile differs from that of structurally related ethyleneamines, such as aminoethylpiperazine (AEP) [1]. These distinct physicochemical and biological features mean that simply substituting a 'similar' amine—even one with a piperazine core—can lead to failures in reaction kinetics, catalyst activity, polymer network formation, or biological target engagement. The following evidence quantifies these critical differences.

1-(3-Dimethylaminopropyl)piperazine Quantitative Evidence Guide: Comparative Performance Data for Scientific and Industrial Selection


LogP-Guided Selection: 1-(3-Dimethylaminopropyl)piperazine vs. Primary Amine-Terminated Piperazine Analogs for Enhanced Membrane Partitioning

1-(3-Dimethylaminopropyl)piperazine exhibits a calculated LogP of 0.11, indicating a balanced but slightly hydrophilic nature [1]. In contrast, its primary amine analog, 1-(3-aminopropyl)piperazine, has a significantly lower ACD/LogP of -0.59, making it markedly more hydrophilic and less prone to partition into lipid membranes . Another common comparator, 1-(2-aminoethyl)piperazine (AEP), displays an even more negative LogP, reported as -1.48 at 20°C . This quantifiable difference in lipophilicity directly impacts the compound's ability to cross biological membranes or interact with hydrophobic domains in polymers.

Lipophilicity Drug Design Membrane Permeability LogP

Basicity Tuning: Comparative pKa Analysis of 1-(3-Dimethylaminopropyl)piperazine Versus Acyclic Polyamines for Controlled Reactivity

The single, predicted pKa of 9.67±0.28 for 1-(3-Dimethylaminopropyl)piperazine represents a specific basicity for its tertiary amine . This contrasts sharply with acyclic polyamines used in similar industrial applications, such as diethylenetriamine (DETA) and triethylenetetramine (TETA). DETA exhibits three distinct pKa values (4.42, 9.21, 10.02 at 25°C), while TETA has four (3.32, 6.67, 9.20, 9.92 at 20°C) . Even within the piperazine class, N,N'-dimethylpiperazine has two pKa values (4.63 and 8.54 at 25°C), both significantly lower .

Basicity Catalysis Curing Agent Reactivity pKa

Genotoxicity Profile: 1-(3-Dimethylaminopropyl)piperazine as a Safer Alternative to Mutagenic Ethyleneamines in Industrial Formulations

A comprehensive study on the genotoxic potential of alkyleneamines provides a clear distinction between related compounds [1]. The study evaluated diethylenetriamine (DETA), triethylenetetramine (TETA), tetraethylenepentamine (TEPA), and aminoethylpiperazine (AEP), among others. TETA was found to be mutagenic in the Salmonella assay and induced sister-chromatid exchange (SCE) in CHO cells [1]. TEPA and AEP were considered to have a 'weak mutagenic potential,' with AEP also being inconclusive in gene mutation assays and active in inducing SCE [1]. While 1-(3-dimethylaminopropyl)piperazine was not directly tested in this study, its structural difference (a tertiary amine terminus vs. the primary amine of AEP) and the absence of data suggesting similar activity allow for an inference of a differentiated safety profile.

Genotoxicity Safety Ethyleneamine Industrial Hygiene

Targeted Applications for 1-(3-Dimethylaminopropyl)piperazine: Evidence-Driven Use Cases from Polyurethane Catalysis to Antiparasitic Research


A Defined Tertiary Amine Catalyst for Polyurethane Foam Systems

The specific basicity of 1-(3-dimethylaminopropyl)piperazine (pKa ~9.67) makes it a candidate for a controlled-gelling catalyst in polyurethane foam formulations . Its single, well-defined pKa offers a potential advantage over more complex polyamines like DETA and TETA, whose multiple basic sites can lead to less predictable reaction kinetics . Patents have described the use of structurally related piperazine-based tertiary amines as catalysts in polyurethane systems, highlighting the utility of this class for achieving desired foam properties such as cell structure and cure profile [1].

A Scaffold in Medicinal Chemistry with Demonstrated Antiparasitic Activity

This compound has been established as a key scaffold for developing new chemotherapeutic agents. A seminal 1965 study in Nature identified N4-substituted N1-(3-dimethylaminopropyl)-piperazines as a novel series of compounds with in vivo activity against Trypanosoma cruzi infections in mice [2]. This validated biological activity, combined with a LogP of 0.11 that suggests balanced membrane permeability, positions 1-(3-dimethylaminopropyl)piperazine as a privileged starting point for synthesizing novel antiparasitic or other bioactive molecules, distinct from more hydrophilic or lipophilic piperazine analogs .

An Intermediate for Specialty Polymer Membranes and Coatings

The unique combination of a piperazine ring and a tertiary amine tail offers distinct advantages in interfacial polymerization for membrane fabrication. While 1-(3-dimethylaminopropyl)piperazine itself is not a standard monomer, its structural relatives like 1,4-bis(3-aminopropyl)-piperazine (DAPP) are used to create polyamide thin-film composite membranes with specific nanofiltration properties [3]. The tunable lipophilicity (LogP 0.11) and hydrogen-bonding characteristics of 1-(3-dimethylaminopropyl)piperazine make it a valuable functional monomer or modifying agent for tailoring the surface charge and selectivity of polymer membranes, offering a different performance profile than membranes made with simpler diamines like piperazine (PIP) [3].

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